2-(4-Bromophenyl)-1-methylpiperidin-4-one
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Overview
Description
2-(4-Bromophenyl)-1-methylpiperidin-4-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a piperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methylpiperidin-4-one typically involves the reaction of 4-bromobenzaldehyde with methylamine and a suitable ketone. One common method involves the use of a Mannich reaction, where 4-bromobenzaldehyde, methylamine, and acetone are reacted in the presence of an acid catalyst to form the desired piperidinone compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-1-methylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinone structure play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromine-containing phenyl compound with different functional groups.
N-(4-Bromophenyl)thiazol-2-yl derivatives: Compounds with similar bromine-substituted phenyl rings but different core structures.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
2-(4-Bromophenyl)-1-methylpiperidin-4-one is unique due to its specific combination of a bromine-substituted phenyl ring and a piperidinone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14-7-6-11(15)8-12(14)9-2-4-10(13)5-3-9/h2-5,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZAEZRDPPESQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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